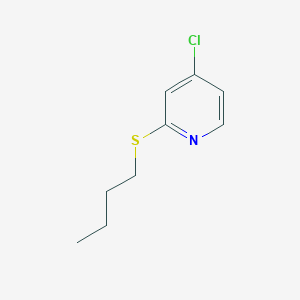

2-(Butylthio)-4-chloropyridine

Description

2-(Butylthio)-4-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a butylthio (-S-C₄H₉) group at the 2-position. This compound is structurally significant due to the electron-withdrawing chlorine atom and the sulfur-containing thioether group, which influence its reactivity and physicochemical properties. It serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. However, commercial availability challenges are noted, as CymitQuimica lists it as discontinued across multiple quantities .

Properties

IUPAC Name |

2-butylsulfanyl-4-chloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS/c1-2-3-6-12-9-7-8(10)4-5-11-9/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLLYOQGMISESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744595 | |

| Record name | 2-(Butylsulfanyl)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346707-24-1 | |

| Record name | 2-(Butylsulfanyl)-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-4-chloropyridine typically involves the reaction of 4-chloropyridine with butylthiol. One common method is the nucleophilic substitution reaction where 4-chloropyridine is treated with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-4-chloropyridine undergoes various chemical reactions, including:

Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or modify the butylthio group using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated products, modified butylthio derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Butylthio)-4-chloropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for designing new drugs.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its derivatives are being investigated for their efficacy and safety.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Butylthio)-4-chloropyridine involves its interaction with specific molecular targets. The butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Yield Comparison in C-N Coupling with 4-Methoxyaniline

| Compound | Yield (mol %) | TON | Source |

|---|---|---|---|

| This compound | 0 | 0 | |

| 4-Chloro-3,5-dimethylpyridine | 80 | 29.5 | |

| 4-Methoxyaniline | 80 | 23.6 |

- Steric and Electronic Effects : The butylthio group introduces steric hindrance, likely impeding oxidative addition in catalytic cycles, as seen in its 0% yield . In contrast, 4-chloro-3,5-dimethylpyridine achieves 80% yield despite methyl groups, suggesting that electronic effects (e.g., chlorine's electron withdrawal) may offset steric limitations .

- Substituent Position : Derivatives like 4-methoxyaniline, with an electron-donating methoxy group, achieve high yields (80%) due to enhanced nucleophilicity .

Functional Group Comparisons

- Amino vs. Thioether Substituents: 2-Amino-4-chloropyridine (CAS 19798-80-2) features an amino group (-NH₂) at the 2-position. The amino group’s polarity enhances solubility and nucleophilic reactivity, contrasting with the hydrophobic butylthio group in this compound .

- Chlorinated Pyridines : 4-Chloropyridine hydrochloride lacks sulfur but shares the chlorine substituent. Its stability and compatibility with industrial processes make it preferable in large-scale syntheses .

Research and Commercial Implications

- Synthetic Utility : The poor performance of this compound in C-N coupling limits its use in catalysis, whereas 4-chloro-3,5-dimethylpyridine is more versatile .

- Regulatory and Commercial Status : Tariff codes for chlorinated pyridines (e.g., 4-chloropyridine hydrochloride) reflect their commercial importance, while discontinuation of this compound highlights synthesis or stability barriers .

Biological Activity

2-(Butylthio)-4-chloropyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the molecular formula and has a molecular weight of approximately 215.74 g/mol. The compound features a chlorine atom at the 4-position and a butylthio group at the 2-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the butylthio group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. This compound may act as an inhibitor or modulator of various enzymes or receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to activate caspase pathways, leading to programmed cell death.

- Case Study : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM after 48 hours of exposure.

Research Findings

Recent investigations into the biological activities of this compound have highlighted several key findings:

- Synergistic Effects : When combined with conventional antibiotics, this compound has shown synergistic effects that enhance antimicrobial efficacy against resistant strains.

- Cell Cycle Arrest : Studies indicate that it can cause G1 phase arrest in cancer cells, preventing proliferation and promoting apoptosis.

- Inflammation Modulation : Preliminary data suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.